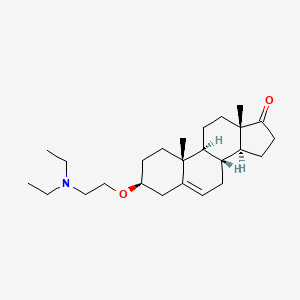
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one is a synthetic steroidal compound known for its role as a cholesterol synthesis and transport inhibitor. It is often used in scientific research to study cholesterol metabolism and related pathways. This compound is also known for its ability to inhibit the Hedgehog signaling pathway and act as a nicotinic antagonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one typically involves the following steps:
Starting Material: The synthesis begins with androst-5-en-17-one, a steroidal precursor.
Etherification: The hydroxyl group at the 3beta position is etherified with 2-(diethylamino)ethanol under basic conditions to form the desired ether linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This typically includes:
Batch Reactors: Using batch reactors for controlled reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems for efficient production.
Purification: Employing large-scale chromatography or crystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ether linkage or other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one has a wide range of applications in scientific research:
Cholesterol Metabolism: It is used to study cholesterol synthesis and transport mechanisms.
Hedgehog Signaling Pathway: The compound inhibits the Hedgehog signaling pathway, making it useful in cancer research.
Nicotinic Antagonist: It acts as a nicotinic antagonist, which is valuable in neuropharmacology studies.
Disease Models: The compound is used to model diseases such as Niemann-Pick type C, atherosclerosis, Alzheimer’s disease, and prion infections.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Cholesterol Synthesis Inhibition: It inhibits desmosterol reductase, an enzyme involved in cholesterol biosynthesis.
Cholesterol Transport Blockade: It blocks the transport of low-density lipoprotein (LDL) cholesterol from lysosomes to the endoplasmic reticulum.
Hedgehog Pathway Inhibition: It interferes with the Hedgehog signaling pathway, which is crucial in cell differentiation and proliferation.
Nicotinic Receptor Antagonism: It antagonizes nicotinic acetylcholine receptors, affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
3beta-(2-(Diethylamino)ethoxy)androst-5-en-17-one hydrochloride: A hydrochloride salt form with similar biological activities.
U18666A: Another name for the hydrochloride form, widely used in research.
Uniqueness
This compound is unique due to its dual role in inhibiting cholesterol synthesis and the Hedgehog signaling pathway. This dual functionality makes it a valuable tool in both metabolic and cancer research.
Properties
CAS No. |
2855-62-1 |
|---|---|
Molecular Formula |
C25H41NO2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H41NO2/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24/h7,19-22H,5-6,8-17H2,1-4H3/t19-,20-,21-,22-,24-,25-/m0/s1 |
InChI Key |
DMZCCFMMPHJWQY-BKWLFHPQSA-N |
Isomeric SMILES |
CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |
Canonical SMILES |
CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



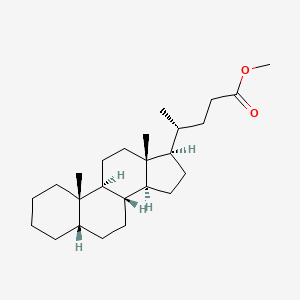

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
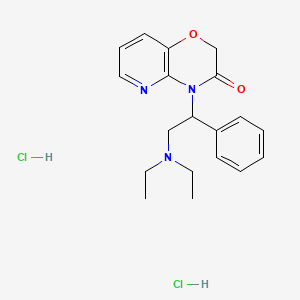

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

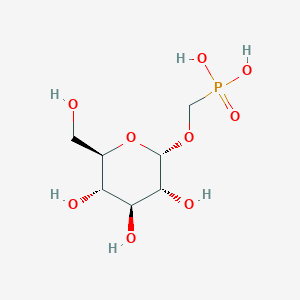
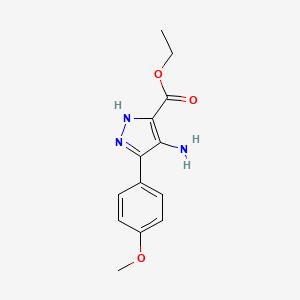


![1H-Benzimidazole, 5-(4,5-dihydro-1H-imidazol-2-yl)-2-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-furanyl]-](/img/structure/B12762489.png)
